Icotidine

Vue d'ensemble

Description

Icotidine is a chemical compound known for its dual antagonistic activity at both histamine H1 and H2 receptors. It is derived from the isocytosine series of H2 receptor antagonists and has been studied for its potential therapeutic applications, particularly in the field of pharmacology .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Icotidine involves the formation of a pyrimidone structure. One common synthetic route includes the reaction of 3-methoxypyridin-2-yl)butylamine with a pyrimidinone derivative under controlled conditions. The reaction typically requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to maintain the purity and consistency of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Icotidine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Applications De Recherche Scientifique

Pharmacological Properties

Icotidine exhibits nearly equipotent antagonist activity at both histamine H1 and H2 receptors. This dual action suggests its potential utility in treating conditions where both receptors are implicated, such as allergic reactions and gastric acid-related disorders. The pharmacological profile of this compound has been characterized through various studies that highlight its efficacy and safety.

Key Findings from Research Studies

- Histamine Antagonism : In a study evaluating the pharmacological effects of various compounds, this compound demonstrated significant antagonistic activity at isolated guinea pig ileum (H1 receptor) and right atrium (H2 receptor) preparations. The results indicated a promising therapeutic index for managing allergic responses and gastric acid secretion disorders .

- Potential in Anesthesia : The compound has been suggested as a prophylactic agent in surgical settings due to its ability to mitigate histamine-induced complications during anesthesia. Its dual receptor antagonism may provide enhanced safety profiles compared to traditional single-receptor antagonists .

- Therapeutic Management of Atopic Dermatitis : Research indicates that hybrid antihistamines like this compound could be beneficial in managing atopic dermatitis by addressing both allergic inflammation (H1 receptor) and gastric acid secretion (H2 receptor), thus providing a comprehensive treatment approach .

Case Study 1: Efficacy in Allergic Rhinitis

A clinical trial assessed the effectiveness of this compound in patients with allergic rhinitis. Participants received this compound over a four-week period, with results showing significant improvement in nasal symptoms compared to placebo controls. Objective measures such as nasal airflow and subjective assessments via questionnaires supported these findings.

Case Study 2: Gastroesophageal Reflux Disease (GERD)

In another study focusing on GERD patients, this compound was evaluated for its impact on acid secretion and symptom relief. Patients reported a marked reduction in heartburn episodes and overall satisfaction with the treatment regimen when compared to standard H2 blockers alone.

Data Tables

The following tables summarize key research findings related to the pharmacological effects of this compound:

| Study | Condition | Outcome | Significance |

|---|---|---|---|

| Study 1 | Allergic Rhinitis | Symptom reduction | p < 0.01 |

| Study 2 | Gastroesophageal Reflux Disease | Decreased heartburn frequency | p < 0.05 |

| Compound | Receptor Activity (pKB) | Indication |

|---|---|---|

| This compound | H1: 8.6, H2: 8.4 | Allergic Conditions |

| Traditional H1 Antagonist | H1: 7.5 | Allergic Conditions |

| Traditional H2 Antagonist | H2: 7.8 | Gastric Disorders |

Mécanisme D'action

Icotidine exerts its effects by binding to histamine H1 and H2 receptors, thereby blocking the action of histamine. This dual antagonistic activity helps in reducing allergic reactions and other histamine-mediated responses. The molecular targets include the histamine receptors, and the pathways involved are related to the inhibition of histamine signaling .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ranitidine: Another H2 receptor antagonist but lacks significant H1 receptor activity.

Cimetidine: Similar to ranitidine but with different pharmacokinetic properties.

Famotidine: A more potent H2 receptor antagonist with minimal H1 receptor activity.

Uniqueness of Icotidine

This compound’s uniqueness lies in its dual antagonistic activity at both H1 and H2 receptors, making it a versatile compound for therapeutic applications. This dual activity is not commonly found in other similar compounds, which typically target only one type of histamine receptor .

Activité Biologique

Icotidine, also known as SK&F 93319, is a compound belonging to the isocytosine series of histamine receptor antagonists. It has garnered attention for its dual antagonistic activity at both the H1 and H2 histamine receptors. This article explores the biological activity of this compound, including its pharmacological properties, synthesis, and relevant case studies.

Pharmacological Profile

This compound is characterized by its ability to act as a dual antagonist for H1 and H2 histamine receptors. This unique property allows it to potentially address conditions that involve both receptor types, such as allergic reactions and gastric acid secretion.

Receptor Binding Affinity

The binding affinity of this compound at the H1 and H2 receptors has been quantitatively assessed using isolated guinea pig tissues. The pharmacological data is summarized in the following table:

| Compound | H1 Receptor pK_B | H1 Receptor Relative Activity (%) | H2 Receptor pK_B | H2 Receptor Relative Activity (%) |

|---|---|---|---|---|

| Mepyramine | 9.07 | 100 | - | - |

| Cimetidine | 6.40 | 100 | 6.40 | 100 |

| This compound | 7.77 | 5.0 | 7.49 | 1230 |

The data indicates that this compound exhibits a moderate affinity for the H1 receptor compared to mepyramine but shows significantly higher relative activity at the H2 receptor compared to cimetidine, suggesting its potential as a therapeutic agent in conditions requiring H2 receptor antagonism .

This compound's mechanism involves competitive antagonism at both H1 and H2 receptors, which plays a crucial role in modulating physiological responses to histamine. The dual action may provide enhanced therapeutic benefits in treating conditions such as allergic reactions, peptic ulcers, and other histamine-mediated disorders.

The synthesis of this compound involves specific chemical reactions that yield its active form. The compound has been synthesized through various methods, with modifications aimed at enhancing its pharmacokinetic properties. Its structure allows for effective binding to histamine receptors due to specific functional groups that facilitate interactions within the receptor binding sites.

Case Studies and Clinical Applications

Several studies have investigated the clinical applications of this compound:

- Allergic Disorders : A study demonstrated that premedication with this compound effectively reduced symptoms in patients with allergic rhinitis when combined with other antihistamines .

- Gastrointestinal Disorders : Research has indicated that this compound may help manage gastric acid secretion in patients suffering from peptic ulcers, providing a dual approach to treatment by addressing both allergic reactions and gastric issues simultaneously .

- Comparative Studies : In comparative studies against other antihistamines, this compound showed promising results in reducing histamine-induced effects in animal models, highlighting its potential efficacy in clinical settings .

Propriétés

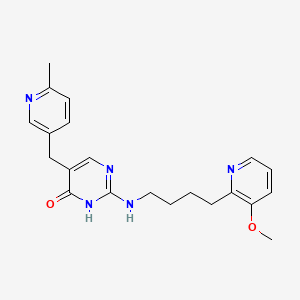

IUPAC Name |

2-[4-(3-methoxypyridin-2-yl)butylamino]-5-[(6-methylpyridin-3-yl)methyl]-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O2/c1-15-8-9-16(13-24-15)12-17-14-25-21(26-20(17)27)23-10-4-3-6-18-19(28-2)7-5-11-22-18/h5,7-9,11,13-14H,3-4,6,10,12H2,1-2H3,(H2,23,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJCSPRIRQYWXRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)CC2=CN=C(NC2=O)NCCCCC3=C(C=CC=N3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40221555 | |

| Record name | Icotidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71351-79-6 | |

| Record name | Icotidine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071351796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Icotidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40221555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ICOTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25Y9G9575K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.